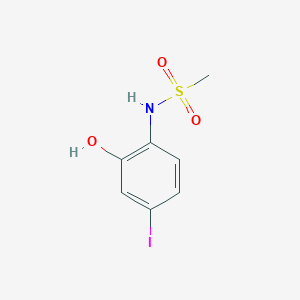
N-(2-Hydroxy-4-iodophenyl)methanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide typically involves the iodination of a phenolic compound followed by sulfonamide formation. One common method includes:
Iodination: The phenolic compound is treated with iodine (I2) in the presence of a base such as sodium bicarbonate (NaHCO3) and water (H2O) at 0°C to room temperature.
Sulfonamide Formation: The iodinated phenol is then reacted with methanesulfonyl chloride (CH3SO2Cl) in the presence of a base like potassium carbonate (K2CO3) in acetonitrile at room temperature.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group.
Reduction: The compound can be reduced to remove the iodine atom, resulting in the formation of a deiodinated product.
Substitution: The iodine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of a deiodinated sulfonamide.
Substitution: Formation of substituted sulfonamides with various functional groups.
Aplicaciones Científicas De Investigación
Chemistry: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of new drugs and therapeutic agents.
Medicine: In medicine, this compound is explored for its potential use as an antibacterial and antifungal agent. It is also investigated for its role in inhibiting specific enzymes and pathways involved in disease processes.
Industry: The compound finds applications in the chemical industry as an intermediate in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(2-Hydroxy-4-iodophenyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. As a sulfonamide derivative, it is known to inhibit the enzyme dihydropteroate synthase, which is involved in the folate synthesis pathway in bacteria. This inhibition leads to the disruption of bacterial growth and replication . Additionally, the compound may interact with other enzymes and proteins, leading to various biological effects.
Comparación Con Compuestos Similares
N-(2-Iodophenyl)methanesulfonamide: Similar structure but lacks the hydroxyl group.
N-(2-Hydroxyphenyl)methanesulfonamide: Similar structure but lacks the iodine atom.
N-(2-Hydroxy-4-methylphenyl)methanesulfonamide: Similar structure but has a methyl group instead of an iodine atom.
Uniqueness: N-(2-Hydroxy-4-iodophenyl)methanesulfonamide is unique due to the presence of both the hydroxyl and iodine functional groups. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H8INO3S |
|---|---|
Peso molecular |
313.12 g/mol |
Nombre IUPAC |
N-(2-hydroxy-4-iodophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H8INO3S/c1-13(11,12)9-6-3-2-5(8)4-7(6)10/h2-4,9-10H,1H3 |
Clave InChI |
CGLBVBFTCHKRTO-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)NC1=C(C=C(C=C1)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















